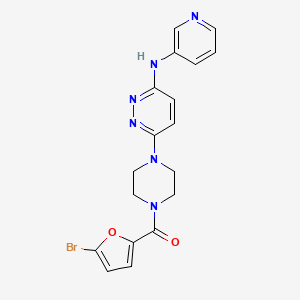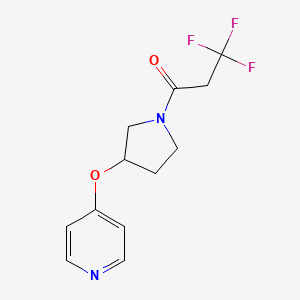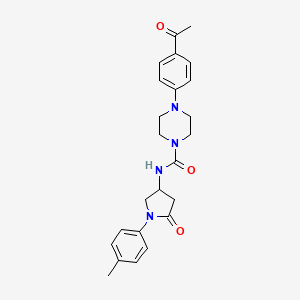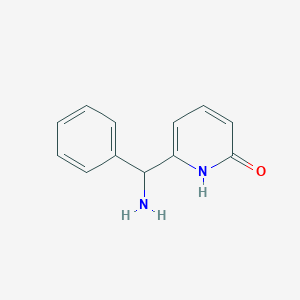
2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” is a chemical compound that likely belongs to the class of organic compounds known as sulfonamides . Sulfonamides are compounds containing a sulfonamide group, which is a functional group characterized by a sulfur atom covalently bonded to an amine group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, sulfonamides are typically synthesized by reacting a sulfonyl chloride with an amine . The reaction is usually carried out in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 5-position . The compound also contains a benzenesulfonamide moiety, which consists of a benzene ring attached to a sulfonamide group .Mécanisme D'action
The mechanism of action of EMIQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurological disorders. EMIQ has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory cytokines. It also inhibits the activation of NF-κB, a transcription factor that is involved in the regulation of genes that promote inflammation and cancer growth.
Biochemical and Physiological Effects:
EMIQ has been found to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
EMIQ has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit the activity of enzymes and signaling pathways involved in various diseases. However, its limitations include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on EMIQ, including investigating its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of EMIQ and to identify its molecular targets. Finally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of EMIQ involves the reaction of 2-ethoxybenzenesulfonyl chloride with 5-methylisoxazole-4-carboxaldehyde in the presence of a base. The resulting compound is then treated with ammonia to obtain EMIQ in high yield and purity.
Applications De Recherche Scientifique
Research on EMIQ has shown that it has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. EMIQ has been found to exhibit antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, EMIQ has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-3-18-12-6-4-5-7-13(12)20(16,17)15-9-11-8-14-19-10(11)2/h4-8,15H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJDNCXOMAKVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2=C(ON=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2788455.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2788457.png)

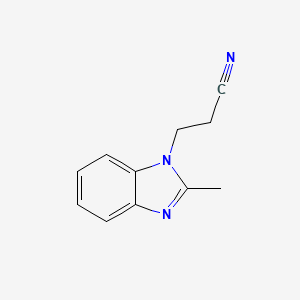
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2788461.png)
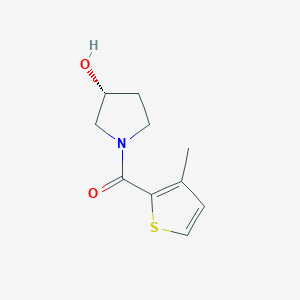

![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2788464.png)

